1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea

Description

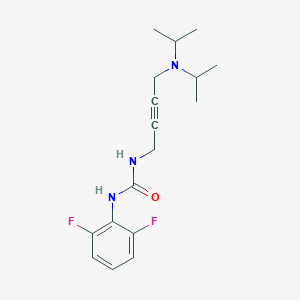

1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group and a diisopropylamino-substituted alkyne chain.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F2N3O/c1-12(2)22(13(3)4)11-6-5-10-20-17(23)21-16-14(18)8-7-9-15(16)19/h7-9,12-13H,10-11H2,1-4H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBCTHRCYNBHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)NC1=C(C=CC=C1F)F)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on triazene-based compounds (e.g., BTNPNT and DBNPNPT) used as colorimetric reagents for cadmium detection. While structurally distinct from the urea derivative , these triazene compounds provide a framework for discussing key comparative parameters:

Table 1: Key Properties of Triazene Reagents vs. Hypothetical Urea Analogue

Key Differences:

Fluorination : The 2,6-difluorophenyl group may enhance metabolic stability compared to nitro or bromo substituents in triazenes, though this remains speculative without data.

Reactivity : Triazenes rely on azo-group coordination for metal detection, whereas urea derivatives typically engage in hydrogen bonding or enzyme inhibition—a divergent mechanistic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.